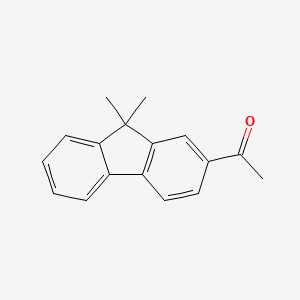
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Übersicht
Beschreibung
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their considerable ring strain and stability compared to related aziridines .Wissenschaftliche Forschungsanwendungen
Design of Antithrombotic Agents
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine plays a significant role in the development of antithrombotic agents, particularly as inhibitors of coagulation Factor Xa. This research avenue has explored the systematic development of potent, orally bioavailable inhibitors with exceptional selectivity against other serine proteases, demonstrating the compound's potential in acute anticoagulant applications. The design and optimization process, including the de novo design of pyrrolidinone series of inhibitors and the exploration of benzamidine mimics incorporated into ketopiperazine series, highlight its critical contribution to advancing anticoagulant therapy (H. Pauls, W. R. Ewing, Y. M. Choi-Sledeski, 2001).
Antioxidant Capacity and Reaction Pathways
The compound's framework also finds relevance in understanding the antioxidant capacity of various agents. Specifically, in the ABTS/PP decolorization assay, research on reaction pathways mediated by antioxidants has unveiled that certain compounds, including those related to azetidine derivatives, can form coupling adducts with radical cations, which is a crucial aspect of assessing antioxidant potential. This pathway analysis aids in discerning the contribution of specific reactions to the total antioxidant capacity and underscores the need for further studies to clarify the efficacy and application of antioxidant assays (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
Antifungal and Immunomodulating Activities
Further, derivatives of azetidine, including 1,4-benzothiazine azole derivatives, have been reviewed for their in vitro and in vivo antifungal activities, revealing that their efficacy is closely related to their chemical characteristics. The review emphasizes the potential dual role of these compounds in direct antifungal action and immunomodulation, offering insights into novel therapeutic strategies that combine antifungal efficacy with enhanced immune response (R. F. Schiaffella, A. Vecchiarelli, 2001).
Synthesis of N-Heterocycles
Additionally, the compound serves as a pivotal element in the synthesis of structurally diverse N-heterocycles through tert-butanesulfinamide mediated asymmetric synthesis. This methodology, encompassing the last decade, showcases the broad applicability of azetidine derivatives in producing natural product analogues and therapeutically relevant compounds, further expanding its significance in medicinal chemistry and drug discovery (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S/c1-16(14,15)12-4-2-11(3-5-12)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUJGHICWCFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)


![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)







![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)
![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)